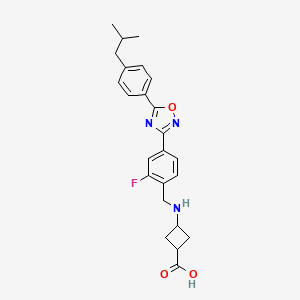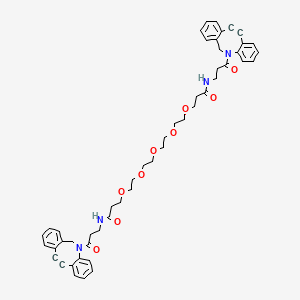
CLR457
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Wissenschaftliche Forschungsanwendungen
1. CLR457 as a PI3K Inhibitor in Cancer Research
CLR457 is an orally bioavailable pan-phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. In cancer research, it has been investigated for its anti-tumor activity and pharmacokinetics. CLR457 inhibited various p110 isoforms, and exhibited dose-dependent antitumor activity in PI3K-mutant tumor xenografts. However, its clinical development was terminated due to poor tolerability and limited antitumor activity, emphasizing the challenges in targeting all class I PI3K isoforms (Harding et al., 2018).
2. Implications in Cytochrome P450 Reductase Research
Several studies explore the role of NADPH-cytochrome P450 reductase (CPR), a crucial element in cytochrome P450 action, which is closely related to CLR457's mechanism of action. These studies delve into the biochemical and structural characteristics of CPR, its interaction with cytochromes P450, and its significance in various biological processes. For instance, research on bed bugs demonstrated that suppressing CPR expression increased susceptibility to insecticides, suggesting a role in resistance mechanisms (Zhu et al., 2012). Additionally, studies on the structural and functional domains of CPR in different organisms, including its electron transfer mechanism, provide deeper insights into its role in metabolic and detoxification processes (Wang et al., 1997).
3. Role in Drug Metabolism and Chemical Toxicity
The interaction between cytochrome P450 reductase and various drugs, including its impact on drug metabolism and chemical toxicity, is another significant area of research. This is particularly relevant for understanding the metabolic pathways and potential toxic effects of drugs like CLR457. For instance, studies on mouse models with altered CPR expression provided valuable insights into drug metabolism and the roles of hepatic and extrahepatic P450 enzymes (Gu et al., 2007).
4. Insights from Comparative and Functional Genomics
Comparative genomic studies involving CPR and related enzymes across different species contribute to understanding the evolutionary and functional aspects of these enzymes. These insights are crucial for comprehending the broader biological implications of drugs like CLR457 that target similar pathways (Snyder et al., 1996).
Eigenschaften
IUPAC-Name |
Unknown |
|---|---|
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CLR457; CLR-457; CLR 457. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





